

# Core Mechanism of Action and Biological Consequences

Author: Smolecule Technical Support Team. Date: February 2026

**Compound Focus: Sgc-cbp30**

Cat. No.: S548917

Get Quote

The table below details the primary molecular and cellular consequences of **SGC-CBP30** inhibition.

| Aspect                             | Specific Effect / Target                            | Measured Outcome / Assay                       | Key Finding / Consequence                                                                                   |
|------------------------------------|-----------------------------------------------------|------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| Direct Molecular Target            | CREBBP/EP300 bromodomains [1] [2]                   | Biochemical binding affinity (Kd/IC50) [1] [2] | Kd: 47 nM (CREBBP); IC50: 21 nM (CREBBP), 38 nM (EP300) [1] [2]                                             |
| Cellular Target Engagement         | Displacement of CBP from chromatin [3]              | NanoBRET (CBP-H3.3 interaction) [3]            | EC50: 0.28 $\mu$ M [3]                                                                                      |
| Downstream Transcriptional Effects | Suppression of IRF4 and its network (e.g., MYC) [3] | RNA expression analysis [3]                    | Preferentially abrogates viability of multiple myeloma cells; causes G1 cell cycle arrest and apoptosis [3] |
| Impact on Cell Identity            | Silencing of somatic cell gene programs [4]         | H3K27Ac levels & chromatin accessibility [4]   | Decreased H3K27Ac at promoters/enhancers; enhances somatic cell reprogramming to pluripotency [4]           |

| Aspect                       | Specific Effect / Target          | Measured Outcome / Assay     | Key Finding / Consequence                                                          |
|------------------------------|-----------------------------------|------------------------------|------------------------------------------------------------------------------------|
| <b>Immunomodulatory Role</b> | Modulation of T cell function [5] | Analysis of Treg biology [5] | Suppresses human Th17 responses; potential application in cancer immunotherapy [5] |

The following diagram summarizes the core mechanism of **SGC-CBP30** and its downstream effects on two key biological processes: cancer cell survival and somatic cell reprogramming.



Click to download full resolution via product page

**SGC-CBP30** inhibits CBP/EP300 bromodomains to disrupt acetyl-lysine recognition, leading to transcriptional changes in oncogenic, developmental, and immunomodulatory pathways.

## Experimental Protocols for Key Assays

For researchers aiming to validate the activity of **SGC-CBP30**, here are detailed methodologies for key cellular assays cited in the literature.

### Cellular Viability and Proliferation Assay (GI50 Determination)

This protocol is used to determine the concentration that causes 50% growth inhibition (GI50), particularly in hematological malignancy cell lines [3].

- **Cell Lines:** Use sensitive multiple myeloma cell lines (e.g., LP-1) and, for comparison, other blood cancer lines.
- **Compound Treatment:** Treat cells with a concentration range of **SGC-CBP30** (e.g., 0.1  $\mu$ M to 10  $\mu$ M) for a defined period, typically 72-96 hours.
- **Viability Measurement:** Assess cell viability using a standard ATP-luminescence assay (e.g., CellTiter-Glo).
- **Data Analysis:** Calculate the GI50 value using non-linear regression curve fitting of the log(inhibitor) vs. response data.

### NanoBRET Target Engagement Assay

This assay quantitatively measures the displacement of CBP from histones in a cellular context [3].

- **Cell System:** Use cells (e.g., HEK293) transiently or stably expressing a NanoLuc-CBP bromodomain fusion protein.
- **Assay Principle:** The fusion protein binds to acetylated histones, bringing the NanoLuc luciferase into proximity with a fluorescently labeled bromodomain ligand, generating a BRET (Bioluminescence Resonance Energy Transfer) signal.
- **Compound Treatment:** Treat cells with a dose range of **SGC-CBP30** (e.g., 1 nM to 10  $\mu$ M) for a short incubation period (e.g., 2-4 hours).

- **Measurement and Analysis:** Measure both luminescence and fluorescence, and calculate the BRET ratio. The EC50 is determined from the dose-response curve of decreasing BRET signal.

## Cellular Reprogramming Assay

This protocol assesses the enhancement of induced pluripotent stem cell (iPSC) generation, a key phenotype identified for **SGC-CBP30** [4].

- **Starting Cells:** Use human neonatal fibroblasts transduced with OSKM (OCT4, SOX2, KLF4, MYC) factors.
- **Compound Treatment:** Add 0.5  $\mu\text{M}$  **SGC-CBP30** to the culture medium at the initiation of reprogramming (Day 1). The medium can be refreshed every other day.
- **Critical Timing:** Treatment is most effective during the **early stages (Days 1-6 or 1-14)**. Later treatment windows have minimal effect.
- **Endpoint Analysis:** Quantify reprogramming efficiency on Day 21 by counting the number of Tra-1-60 positive colonies via immunostaining or flow cytometry.

## Important Considerations for Researchers

- **Selectivity and Off-Targets:** While **SGC-CBP30** is selective for CBP/EP300 over other bromodomain families, it shows **minimal activity against the BET bromodomains (BRD2, BRD3, BRD4)** [1] [3]. It also has off-target activity against **Adrenergic receptor alpha 2C, PDE5, and PAF** at low micromolar concentrations [1]. It is recommended to use a concentration  $\leq 2.5 \mu\text{M}$  in cellular assays to minimize off-target effects and to employ orthogonal methods or additional CBP/EP300 inhibitors for validation [1] [3].
- **Catalytic HAT vs. Bromodomain Inhibition:** It is critical to distinguish between inhibiting the bromodomain and the catalytic HAT domain of CBP/EP300. While bromodomain inhibition with **SGC-CBP30** enhances reprogramming, **direct catalytic inhibition of the HAT domain prevents it entirely** [4]. The two domains have distinct biological functions.

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Probe SGC-CBP30 [chemicalprobes.org]
2. - SGC | CAS:1613695-14-9 | CBP of 30 / Inhibitor ... CREBBP EP 300 [biocrick.com]
3. Bromodomain inhibition of the transcriptional coactivators ... [elifesciences.org]
4. Bromodomain inhibition of the coactivators CBP/EP300 ... [pmc.ncbi.nlm.nih.gov]
5. Regulatory T Cell Modulation by CBP/ EP Bromodomain 300 Inhibition [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Core Mechanism of Action and Biological Consequences].

Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548917#sgc-cbp30-crebbp-ep300-inhibitor-mechanism-of-action>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)